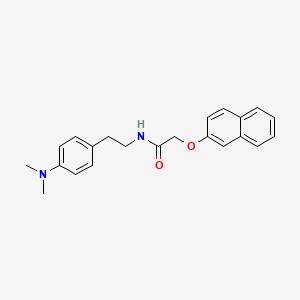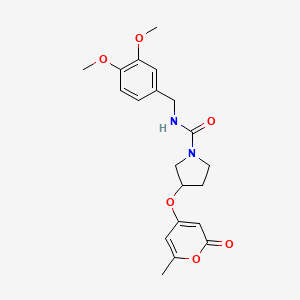
N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2O6 and its molecular weight is 388.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has focused on synthesizing and characterizing novel compounds with potential applications in materials science and pharmaceuticals. For example, Faghihi and Mozaffari (2008) synthesized new polyamides through a direct polycondensation reaction, producing polymers with inherent viscosities and high yield, indicating potential applications in the development of new materials with specific physical and chemical properties (Faghihi & Mozaffari, 2008).
Drug Development and Molecular Interaction Studies
In drug development and molecular interaction studies, compounds similar to "N-(3,4-dimethoxybenzyl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide" have been explored for their potential biological activities. For instance, Deady et al. (2003) investigated carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activities against various cancer cell lines, highlighting the potential of such compounds in anticancer drug development (Deady et al., 2003).
Antioxidant, Antitumor, and Antimicrobial Activities
The antioxidant, antitumor, and antimicrobial activities of compounds related to "this compound" have been a significant area of interest. El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridines and their evaluation for antioxidant and antimicrobial activities, suggesting the therapeutic potential of these compounds (El‐Borai et al., 2013).
Supramolecular Chemistry and Drug Cocrystals
In supramolecular chemistry, the study of drug cocrystals involving carboxamide and related structures has provided insights into the design of improved pharmaceutical formulations. Babu, Reddy, and Nangia (2007) discussed the amide-N-oxide heterosynthon in cocrystals of carboxamide drugs, which can influence the solubility and stability of pharmaceutical compounds (Babu, Reddy, & Nangia, 2007).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-(2-methyl-6-oxopyran-4-yl)oxypyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6/c1-13-8-16(10-19(23)27-13)28-15-6-7-22(12-15)20(24)21-11-14-4-5-17(25-2)18(9-14)26-3/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIBHIFVBHNHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

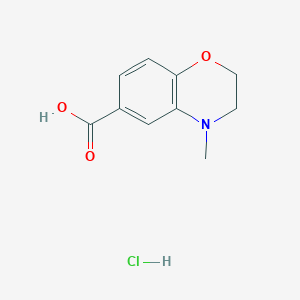
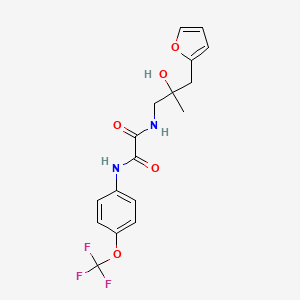

![1-Iodo-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2970325.png)
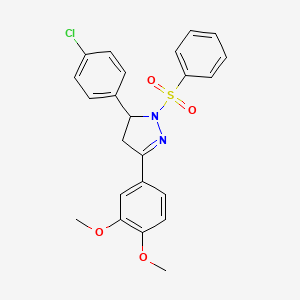
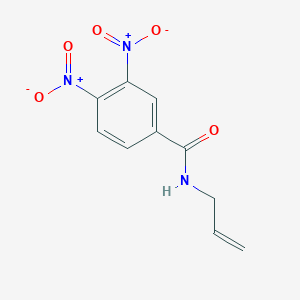
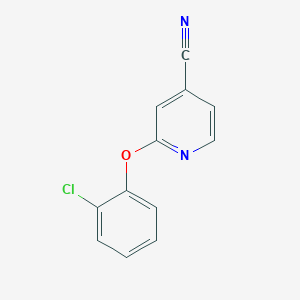
![N-(3,5-dimethoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2970333.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
![6',6'-Dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B2970336.png)
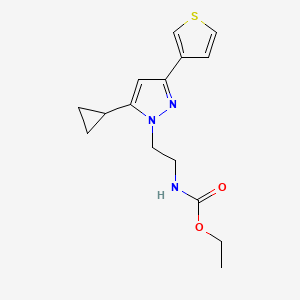
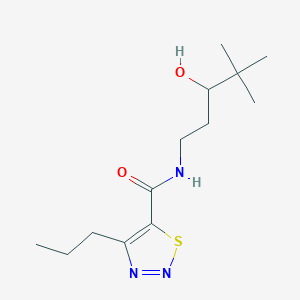
![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)
